N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide (non-preferred name)
Description
N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a hydrazone linkage, and a benzenesulfonamide group
Properties
IUPAC Name |
2-[benzenesulfonyl(furan-2-ylmethyl)amino]-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c25-21(23-22-12-16-8-9-19-20(11-16)30-15-29-19)14-24(13-17-5-4-10-28-17)31(26,27)18-6-2-1-3-7-18/h1-12H,13-15H2,(H,23,25)/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWILDKFJOQXXDJ-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CN(CC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CN(CC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.
Hydrazone Formation: The benzodioxole aldehyde is then reacted with hydrazine to form the hydrazone linkage.
Sulfonamide Formation: The final step involves the reaction of the hydrazone intermediate with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the hydrazone linkage may facilitate binding to nucleophilic sites. The sulfonamide group can enhance the compound’s solubility and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl}-3,4,5-trimethoxybenzamide
- **N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl}-4-tert-butylbenzamide
Uniqueness
N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide stands out due to its combination of a benzodioxole moiety and a furan ring, which imparts unique electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
